

# Technical Application Note: Radiosynthesis of 2-(Azetidin-3-yl)pyridine-based PET Tracers

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## Compound of Interest

Compound Name: 2-(Azetidin-3-yl)pyridine

CAS No.: 687993-73-3

Cat. No.: B3029527

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## Executive Summary & Chemical Strategy

The **2-(azetidin-3-yl)pyridine** scaffold contains a secondary amine within a strained azetidine ring. This structural feature presents specific radiochemical challenges and opportunities:

- **Nucleophilicity:** The azetidine nitrogen is moderately nucleophilic but sterically accessible, making it an ideal target for N-alkylation.
- **Stability:** The strained four-membered ring is susceptible to ring-opening under harsh acidic conditions or high temperatures (>120°C) in the presence of strong nucleophiles.
- **Isotope Selection:**
  - Carbon-11 ( $t_{1/2} = 20.4$  min): Preferred for labeling the N-methyl derivative (a common agonist motif) without altering the pharmacophore.
  - Fluorine-18 ( $t_{1/2} = 109.7$  min): Used for N-fluoroalkylation (e.g., [ $^{18}\text{F}$ ]fluoroethyl) to extend imaging windows, though this modifies the chemical structure and lipophilicity.

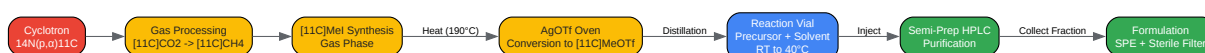
This guide details two validated workflows: [ $^{11}\text{C}$ ]Methylation (Method A) and [ $^{18}\text{F}$ ]Fluoroalkylation (Method B).

## Method A: Carbon-11 Labeling via N-Methylation

Objective: Synthesis of N- $^{11}\text{C}$ methyl-2-(azetidin-3-yl)pyridine. Precursor: 2-(Azetidin-3-yl)pyridine (free base or HCl salt). Radiolabeling Agent: [ $^{11}\text{C}$ ]Methyl Triflate ( $^{11}\text{C}$ CH<sub>3</sub>OTf) is preferred over [ $^{11}\text{C}$ ]Methyl Iodide ( $^{11}\text{C}$ CH<sub>3</sub>I) due to its higher reactivity, allowing for lower reaction temperatures that preserve the azetidine ring.

### Reaction Mechanism & Workflow

The secondary amine attacks the electrophilic methyl carbon of the triflate. The reaction is rapid and typically requires minimal base if the precursor is a free amine.



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Figure 1: Workflow for [ $^{11}\text{C}$ ]Methyl Triflate radiosynthesis. High reactivity of OTf allows milder conditions.

### Detailed Protocol

Reagents:

- Precursor: 1.0 mg 2-(azetidin-3-yl)pyridine.
- Solvent: 300  $\mu\text{L}$  Anhydrous DMF (Dimethylformamide).
- Base: 2.0 mg NaHCO<sub>3</sub> (Only if using HCl salt precursor; omit for free base).

Step-by-Step Procedure:

- Precursor Preparation: Dissolve 1 mg of the precursor in 300  $\mu\text{L}$  DMF in a borosilicate V-vial. If the precursor is a salt, add NaHCO<sub>3</sub> and sonicate for 1 minute.

- Activity Trapping: Distill [ $^{11}\text{C}$ ]CH<sub>3</sub>OTf (produced via the gas-phase method) into the reaction vial at room temperature (20–25°C). The solvent will trap >90% of the activity.
- Reaction: Allow the mixture to react at room temperature for 60 seconds.
  - Expert Insight: Heating is rarely necessary for secondary amines with [ $^{11}\text{C}$ ]CH<sub>3</sub>OTf. If yields are low, heat to 40°C for 2 minutes. Avoid >60°C to prevent azetidine dimerization or ring opening.
- Quenching: Add 1.5 mL of HPLC mobile phase (e.g., 10% Ethanol in 0.1M Ammonium Formate) to quench the reaction.
- Purification: Inject onto a semi-preparative HPLC column (e.g., Luna C18(2), 10 x 250 mm).
  - Mobile Phase: 15:85 Acetonitrile:0.1M Ammonium Formate (pH 9).
  - Flow Rate: 4-6 mL/min.
- Formulation: Collect the product peak (typically elutes at 8–12 mins), dilute with water (50 mL), trap on a C18 Sep-Pak light, wash with water (10 mL), and elute with Ethanol (1 mL) followed by Saline (9 mL) through a 0.22  $\mu\text{m}$  sterile filter.

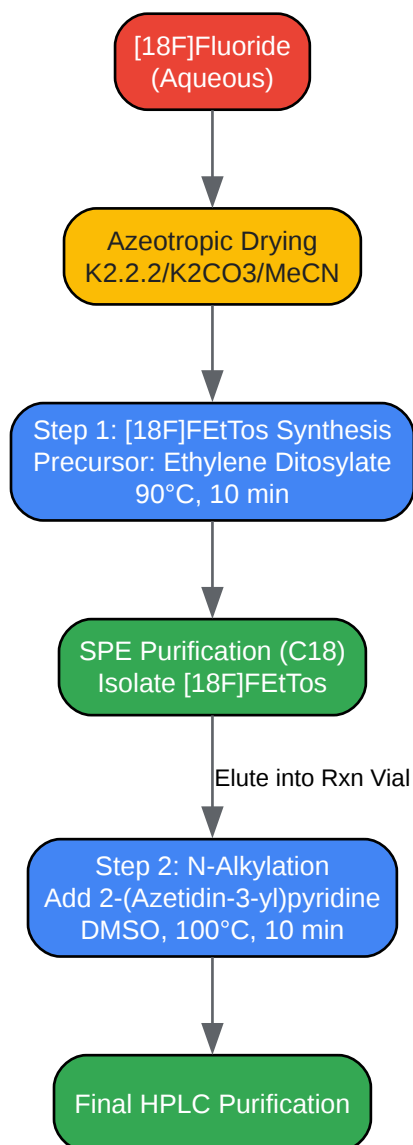
## Method B: Fluorine-18 Labeling via N-Fluoroalkylation

Objective: Synthesis of N-(2-[ $^{18}\text{F}$ ]fluoroethyl)-2-(azetidin-3-yl)pyridine. Strategy: Indirect labeling using [ $^{18}\text{F}$ ]Fluoroethyl Tosylate ([ $^{18}\text{F}$ ]FETos). Direct nucleophilic fluorination of the azetidine is not feasible; fluorination of the pyridine ring requires a different precursor (e.g., nitro-pyridine).

### Reaction Mechanism & Workflow

This is a two-step, one-pot synthesis (if automated correctly).

- Step 1: Synthesis of [ $^{18}\text{F}$ ]FETos from Ethylene Ditosylate.
- Step 2: Alkylation of the 2-(azetidin-3-yl)pyridine precursor.



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Figure 2: Two-step synthesis for [18F]Fluoroethylation. Intermediate purification of the prosthetic group is critical for high specific activity.

## Detailed Protocol

Reagents:

- Step 1 Precursor: 5.0 mg Ethylene glycol ditosylate.
- Step 2 Precursor: 2.0 mg **2-(Azetidin-3-yl)pyridine**.

- Catalyst: Kryptofix 2.2.2 /  $K_2CO_3$ .

#### Step-by-Step Procedure:

- $[^{18}F]FETos$  Synthesis: React dried  $[^{18}F]KF/K2.2.2$  complex with Ethylene ditosylate in MeCN (1 mL) at 90°C for 10 minutes.
- SPE Cleanup: Pass the crude mixture through a C18 Sep-Pak. Wash with water to remove unreacted fluoride and salts. Elute the  $[^{18}F]FETos$  with 1 mL DMSO directly into the second reaction vessel.
- Alkylation: The second vessel contains 2 mg of **2-(azetidin-3-yl)pyridine** and 10  $\mu$ L of 5N NaOH (or  $Cs_2CO_3$ ).
- Reaction: Heat the DMSO solution to 100°C for 10–15 minutes.
  - Expert Insight: The azetidine ring is stable at 100°C in DMSO for short durations. Do not exceed 120°C.
- Purification: Semi-prep HPLC (Gradient method: 10% to 60% MeCN in Buffer).

## Quantitative Data Summary

Parameter	Method A: $[^{11}C]$ Methylation	Method B: $[^{18}F]$ Fluoroalkylation
Precursor Amount	0.5 – 1.0 mg	2.0 – 3.0 mg
Labeling Agent	$[^{11}C]CH_3OTf$	$[^{18}F]$ Fluoroethyl Tosylate
Solvent	DMF (Anhydrous)	DMSO
Reaction Temp	20°C (RT)	100°C
Reaction Time	1 min	15 min (Step 2)
RCY (Decay Corrected)	40 – 60%	20 – 35%
Molar Activity (Am)	> 50 GBq/ $\mu$ mol	> 30 GBq/ $\mu$ mol
Total Synthesis Time	35 min	70 min

## Quality Control (QC) & Troubleshooting

### QC Parameters:

- Radiochemical Purity: >98% (determined by analytical HPLC).
- Identity: Co-elution with non-radioactive standard (retention time difference < 0.3 min).
- Residual Solvents: DMF/DMSO < Class 3 limits (via GC).

### Troubleshooting Guide:

- Issue: Low Yield in Method A.
  - Cause: Moisture in DMF or protonation of the amine.
  - Fix: Use freshly distilled DMF over molecular sieves. Ensure precursor is free base. If using HCl salt, ensure stoichiometric neutralization with NaHCO<sub>3</sub>.
- Issue: Ring Opening Products.
  - Cause: Excessive heat or strong Lewis acids.
  - Fix: Lower reaction temperature. In Method B, reduce temp to 90°C and extend time to 20 min.
- Issue: Low Specific Activity.
  - Cause: Atmospheric CO<sub>2</sub> contamination (for C-11).
  - Fix: Ensure strict inert gas (He/Ar) purging of all reagent vials.

## References

- Dolle, F., et al. (1999).[1] Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidylmethoxy]pyridine. Journal of Medicinal Chemistry.  
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## Sources

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